4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Catalog No.
S15693960
CAS No.
926253-84-1
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

CAS Number

926253-84-1

Product Name

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]benzoic acid

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-11-3-2-8-15(9-11)10-12-4-6-13(7-5-12)14(16)17/h4-7,11H,2-3,8-10H2,1H3,(H,16,17)

InChI Key

FZWOQSMZYPCVNM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)O

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is an organic compound characterized by a benzoic acid moiety attached to a 3-methylpiperidine group via a methylene bridge. Its molecular formula is C13_{13}H17_{17}N\O2_2, and it has a molecular weight of approximately 219.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals and biologically active compounds.

  • Oxidation: The benzoic acid portion can be oxidized to form benzoate derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methylene bridge can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions enable the transformation of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid into more complex molecules with diverse functionalities.

Research indicates that 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid may exhibit significant biological activity. It has been investigated for its potential as a ligand in receptor studies, particularly in relation to G protein-coupled receptors, which are crucial targets in drug discovery. The compound's structure suggests it may interact with specific biological targets, potentially modulating their activity, which could lead to therapeutic applications in treating various diseases.

The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid typically involves the following steps:

  • Starting Materials: The reaction generally starts with 4-carboxybenzyl chloride and 3-methylpiperidine.
  • Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at room temperature, often in the presence of a base like triethylamine to facilitate the reaction.
  • Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography.

In industrial settings, these methods may be scaled up using continuous flow reactors to enhance efficiency and yield while minimizing waste.

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid has several applications across various fields:

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of novel pharmaceuticals and therapeutic agents.
  • Biological Research: Used as a ligand in receptor binding studies, contributing to understanding receptor-ligand interactions.
  • Chemical Industry: Employed in the production of specialty chemicals and materials due to its versatile reactivity.

Studies involving 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid focus on its interactions with biological receptors and enzymes. These interactions are crucial for determining its potential therapeutic effects and mechanisms of action. Research has indicated that this compound may influence various signaling pathways, which could be beneficial in drug development for conditions such as cancer or neurological disorders.

Several compounds share structural features with 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, allowing for comparative analysis:

Compound NameStructureUnique Features
4-(4-Methylpiperidin-1-yl)methylbenzoic acidStructureContains a different piperidine substitution, potentially altering biological activity.
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acidStructureFeatures a bromo substituent that may enhance electrophilic substitution reactions.
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acidStructureSimilar structure but includes bromine, offering different reactivity patterns.

The uniqueness of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid lies in its specific combination of functional groups and its potential for diverse chemical transformations, making it an attractive candidate for further research and development in both medicinal chemistry and industrial applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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